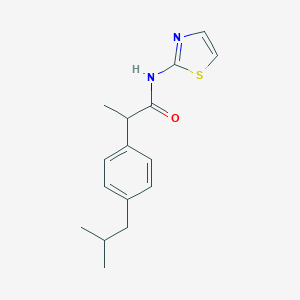
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide, also known as IBTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been shown to possess potent analgesic and anti-inflammatory properties in animal models. It has also been shown to reduce fever and swelling. In addition, 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide. One area of research could focus on improving the solubility of the compound, which would make it easier to administer in vivo. Another area of research could focus on investigating the potential use of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, further research could be conducted to elucidate the mechanism of action of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide and to identify potential targets for the compound.
Métodos De Síntesis
The synthesis of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with propionyl chloride to yield 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
59512-35-5 |
|---|---|
Nombre del producto |
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide |
Fórmula molecular |
C16H20N2OS |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(19)18-16-17-8-9-20-16/h4-9,11-12H,10H2,1-3H3,(H,17,18,19) |
Clave InChI |
XXHYVCJVOSWFIG-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CS2 |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
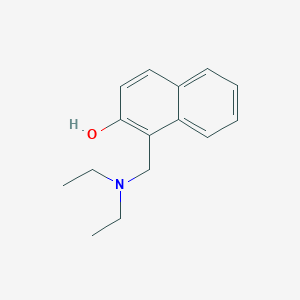
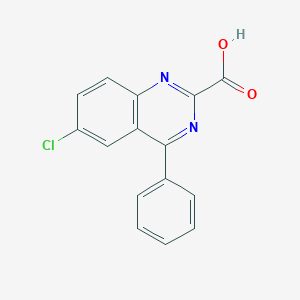
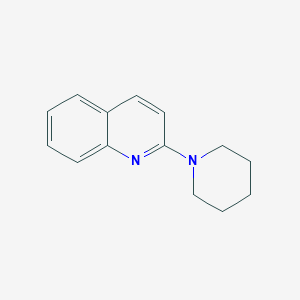
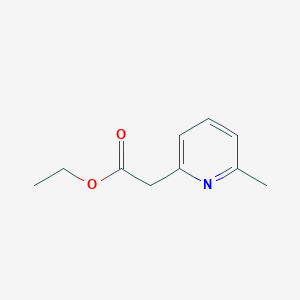
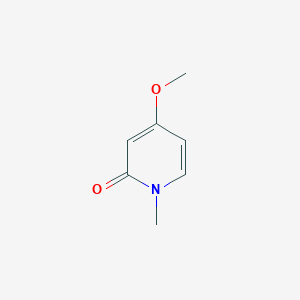
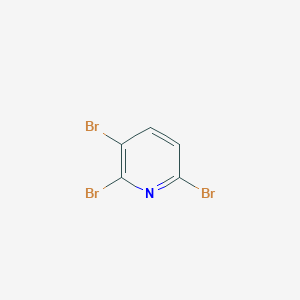
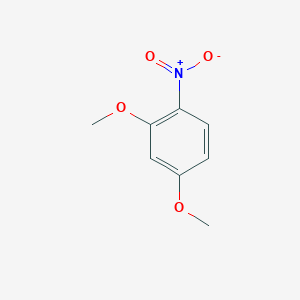
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
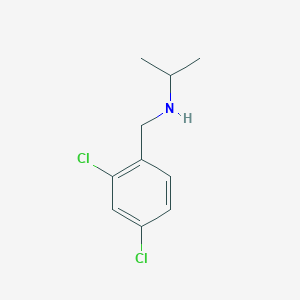

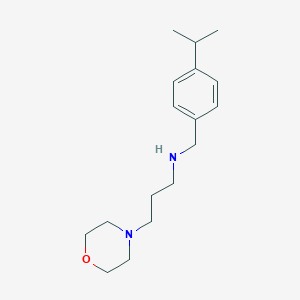
![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)